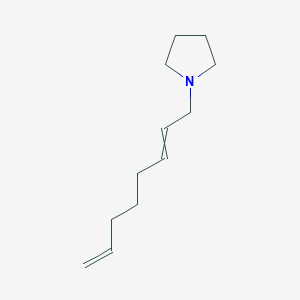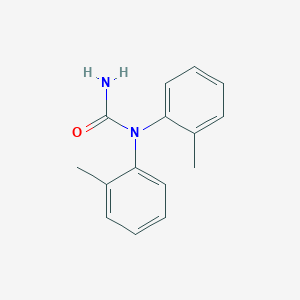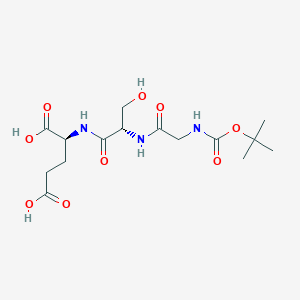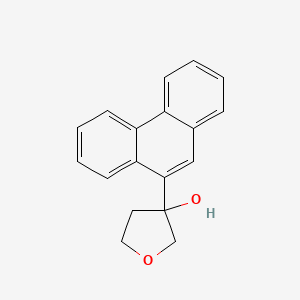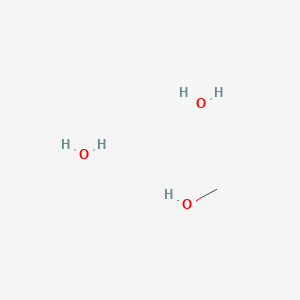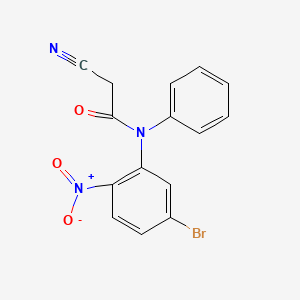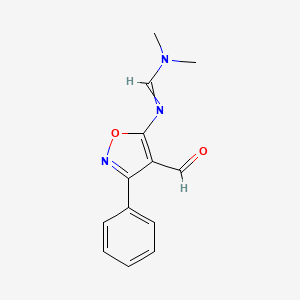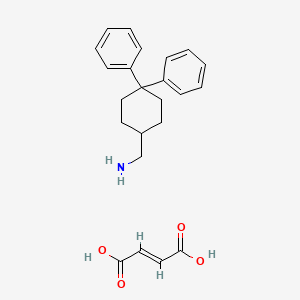
4,4-Diphenylcyclohexanemethylamine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenylcyclohexanemethylamine maleate is an organic compound that is often used in various scientific research and industrial applications. This compound is known for its unique chemical structure, which includes a cyclohexane ring substituted with two phenyl groups and a methylamine group, combined with maleic acid to form the maleate salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenylcyclohexanemethylamine maleate typically involves the following steps:
Formation of 4,4-Diphenylcyclohexanemethylamine: This can be achieved through the reaction of 4,4-Diphenylcyclohexanone with methylamine under reductive amination conditions. Common reagents used in this step include sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Maleate Salt: The resulting 4,4-Diphenylcyclohexanemethylamine is then reacted with maleic acid to form the maleate salt. This reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Reductive Amination: Using large reactors, the 4,4-Diphenylcyclohexanone is reacted with methylamine in the presence of a reducing agent.
Salt Formation: The amine product is then reacted with maleic acid in a solvent system, followed by crystallization and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Diphenylcyclohexanemethylamine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, ethers.
Aplicaciones Científicas De Investigación
4,4-Diphenylcyclohexanemethylamine maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,4-Diphenylcyclohexanemethylamine maleate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and signaling cascades.
Comparación Con Compuestos Similares
4,4-Diphenylcyclohexanemethylamine maleate can be compared with other similar compounds, such as:
4,4-Diphenylcyclohexanone: A precursor in the synthesis of this compound, differing by the presence of a ketone group instead of an amine group.
4,4-Diphenylcyclohexanol: A related compound with a hydroxyl group instead of an amine group, used in similar applications.
4,4-Diphenylcyclohexanecarboxylic acid: Another related compound with a carboxylic acid group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
65445-86-5 |
|---|---|
Fórmula molecular |
C23H27NO4 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(4,4-diphenylcyclohexyl)methanamine |
InChI |
InChI=1S/C19H23N.C4H4O4/c20-15-16-11-13-19(14-12-16,17-7-3-1-4-8-17)18-9-5-2-6-10-18;5-3(6)1-2-4(7)8/h1-10,16H,11-15,20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
OKEYPCQOXDXOCG-WLHGVMLRSA-N |
SMILES isomérico |
C1CC(CCC1CN)(C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CC(CCC1CN)(C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


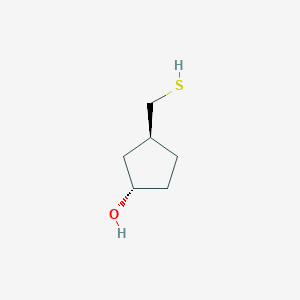
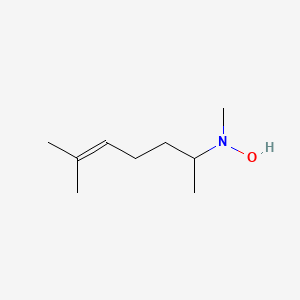
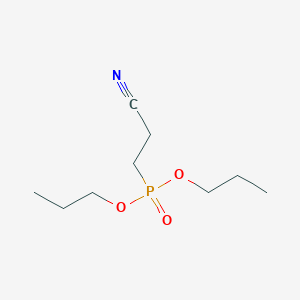

![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
